molecular formula C30H33N5O3 B566101 Valsartan n-Propyl Impurity Benzyl Ester CAS No. 1798904-61-6

Valsartan n-Propyl Impurity Benzyl Ester

Cat. No.: B566101
CAS No.: 1798904-61-6
M. Wt: 511.626
InChI Key: KAZCQVXZLKDFCA-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valsartan n-Propyl Impurity Benzyl Ester ( 1798904-61-6), with the molecular formula C30H33N5O3 and a molecular weight of 511.63, is a significant pharmaceutical impurity and intermediate in the synthesis of Valsartan, an active pharmaceutical ingredient (API) used in antihypertensive medications . This compound is systematically known as N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine Phenylmethyl Ester and is characterized by its yellow, foam-like appearance, requiring storage at 2-8°C . In pharmaceutical research and development, this benzyl ester impurity serves as a critical Chemical Reference Substance (CRS) . Its primary application is in analytical chemistry for the development and validation of testing methods, a crucial process for Abbreviated New Drug Applications (ANDA) and commercial production quality control . By providing a well-characterized standard, it enables researchers to accurately identify, quantify, and control the impurity profile of Valsartan batches, ensuring the safety, efficacy, and consistency of the final drug product. It is also noted as an intermediate that can form during the complex multi-step synthesis of Valsartan . This product is intended for research use only (RUO) and is strictly for laboratory analysis. It is not for diagnostic or therapeutic use in humans. Researchers can use this high-purity standard to perform in-depth studies, maintain rigorous quality assurance protocols, and comply with stringent regulatory requirements for pharmaceutical manufacturing.

Properties

CAS No.

1798904-61-6

Molecular Formula

C30H33N5O3

Molecular Weight

511.626

IUPAC Name

benzyl (2S)-2-[butanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate

InChI

InChI=1S/C30H33N5O3/c1-4-10-27(36)35(28(21(2)3)30(37)38-20-23-11-6-5-7-12-23)19-22-15-17-24(18-16-22)25-13-8-9-14-26(25)29-31-33-34-32-29/h5-9,11-18,21,28H,4,10,19-20H2,1-3H3,(H,31,32,33,34)/t28-/m0/s1

InChI Key

KAZCQVXZLKDFCA-NDEPHWFRSA-N

SMILES

CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC4=CC=CC=C4

Synonyms

N-(1-Oxopentyl)-N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine Phenylmethyl Ester

Origin of Product

United States

Scientific Research Applications

Mechanism of Action

The mechanism of action of Valsartan n-Propyl Impurity Benzyl Ester is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. its presence in Valsartan formulations can affect the overall efficacy and safety of the medication. The compound may interact with molecular targets and pathways involved in the metabolism and excretion of Valsartan .

Comparison with Similar Compounds

Q & A

Q. What computational tools assist in predicting the physicochemical properties and toxicity of this compound?

  • Methodology : Use QSAR models (e.g., OECD Toolbox) to estimate logP, pKa, and genotoxic potential. Pair with molecular docking simulations to assess binding affinity to toxicity-related targets (e.g., DNA repair enzymes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.